molecular formula C16H15N3O3S B5816380 N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide

N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B5816380
M. Wt: 329.4 g/mol
InChI Key: BGSSGEPBVHAOQB-UHFFFAOYSA-N
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Description

N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide is a chemical compound with a complex structure that includes a benzyl group, a methyl group, a carbamothioyl group, and a nitrobenzamide group

Properties

IUPAC Name

N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-18(11-12-6-3-2-4-7-12)16(23)17-15(20)13-8-5-9-14(10-13)19(21)22/h2-10H,11H2,1H3,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSSGEPBVHAOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of benzyl isothiocyanate with 3-nitrobenzamide in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-[benzyl(methyl)carbamothioyl]-2-methoxybenzamide
  • N-[benzyl(methyl)carbamothioyl]-4-methylbenzamide
  • N-[benzyl(methyl)carbamothioyl]-2,4-dimethoxybenzamide

Uniqueness

N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form amine derivatives, which can further participate in various chemical reactions .

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